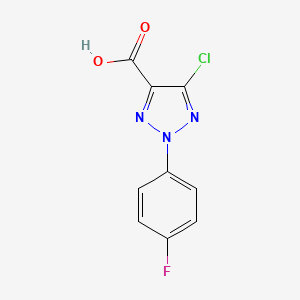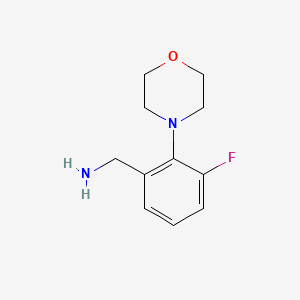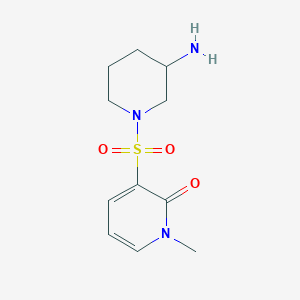
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a 6-methylpyridin-3-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and piperidine.
Formation of Intermediate: The 6-methylpyridine is first converted to 6-methylpyridin-3-ylmethyl chloride through a chlorination reaction using thionyl chloride.
Nucleophilic Substitution: The 6-methylpyridin-3-ylmethyl chloride is then reacted with piperidine to form (6-methylpyridin-3-ylmethyl)piperidine.
Reductive Amination: Finally, the (6-methylpyridin-3-ylmethyl)piperidine undergoes reductive amination with formaldehyde and ammonium formate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any potential carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-((6-Ethylpyridin-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((6-Fluoropyridin-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine
Uniqueness
(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards specific receptors. This structural feature may also affect its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H21N3/c1-11-2-3-13(9-15-11)10-16-6-4-12(8-14)5-7-16/h2-3,9,12H,4-8,10,14H2,1H3 |
InChI Key |
FPBUABMSWMVKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CN2CCC(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11785602.png)



![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11785635.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11785654.png)
![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)





